molecular formula C7H11N3O2 B12821669 ethyl 5-(aminomethyl)-1H-pyrazole-3-carboxylate

ethyl 5-(aminomethyl)-1H-pyrazole-3-carboxylate

Cat. No.: B12821669
M. Wt: 169.18 g/mol
InChI Key: IRPRCWIFFVOAGF-UHFFFAOYSA-N
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Description

Ethyl 5-(aminomethyl)-1H-pyrazole-3-carboxylate is a heterocyclic compound that features a pyrazole ring, which is a five-membered ring containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-(aminomethyl)-1H-pyrazole-3-carboxylate typically involves the reaction of ethyl 3-oxobutanoate with hydrazine hydrate to form the pyrazole ring. The resulting intermediate is then subjected to aminomethylation using formaldehyde and a suitable amine source under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained between 50-80°C to ensure optimal yield.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the overall efficiency of the process. The use of catalysts and optimized reaction conditions can further enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(aminomethyl)-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the aminomethyl group can be replaced with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Pyrazole derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced pyrazole compounds with altered electronic properties.

    Substitution: Substituted pyrazole derivatives with diverse functional groups.

Scientific Research Applications

Ethyl 5-(aminomethyl)-1H-pyrazole-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of ethyl 5-(aminomethyl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Ethyl 5-(aminomethyl)-1H-pyrazole-3-carboxylate can be compared with other similar compounds, such as:

    Ethyl 2-aminomethyl-5-hydroxy-1H-indole-3-carboxylate: This compound also features an aminomethyl group and a carboxylate ester, but with an indole ring instead of a pyrazole ring.

    Ethyl 2,4-bis(aminomethyl)-5-hydroxy-1H-indole-3-carboxylate: Similar to the previous compound but with two aminomethyl groups, offering different reactivity and applications.

The uniqueness of this compound lies in its pyrazole ring structure, which imparts distinct electronic and steric properties, making it suitable for specific applications in various fields.

Properties

Molecular Formula

C7H11N3O2

Molecular Weight

169.18 g/mol

IUPAC Name

ethyl 5-(aminomethyl)-1H-pyrazole-3-carboxylate

InChI

InChI=1S/C7H11N3O2/c1-2-12-7(11)6-3-5(4-8)9-10-6/h3H,2,4,8H2,1H3,(H,9,10)

InChI Key

IRPRCWIFFVOAGF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NNC(=C1)CN

Origin of Product

United States

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